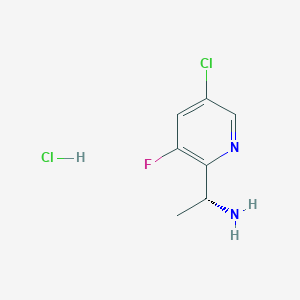
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H13Cl2NO2S It is known for its unique structure, which includes a sulfonyl group attached to a phenyl ring, and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzenesulfonyl chloride and 4-aminobenzylamine.
Reaction: The 3-chlorobenzenesulfonyl chloride is reacted with 4-aminobenzylamine in the presence of a base such as triethylamine. This reaction forms the intermediate (4-((3-chlorophenyl)sulfonyl)phenyl)methanamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pH is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methanamine group can interact with receptors or other biomolecules, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-((3-Bromophenyl)sulfonyl)phenyl)methanamine hydrochloride
- (4-((3-Fluorophenyl)sulfonyl)phenyl)methanamine hydrochloride
- (4-((3-Methylphenyl)sulfonyl)phenyl)methanamine hydrochloride
Uniqueness
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C13H13Cl2NO2S |
|---|---|
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
[4-(3-chlorophenyl)sulfonylphenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H12ClNO2S.ClH/c14-11-2-1-3-13(8-11)18(16,17)12-6-4-10(9-15)5-7-12;/h1-8H,9,15H2;1H |
Clé InChI |
NTPYPNHECDLGOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)
![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)
![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)










![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
